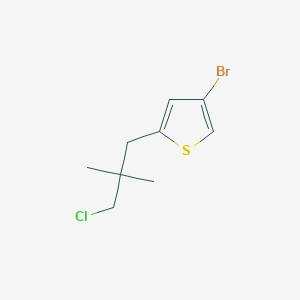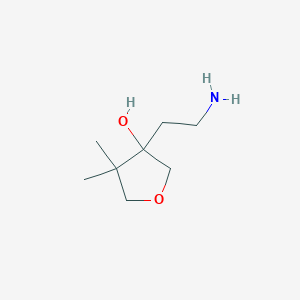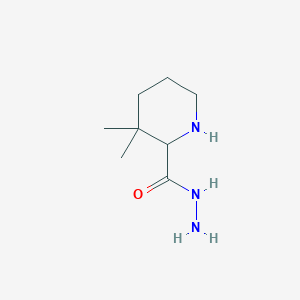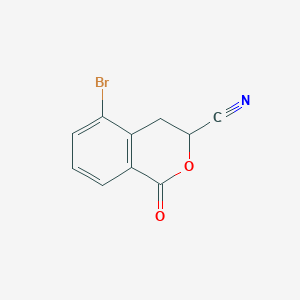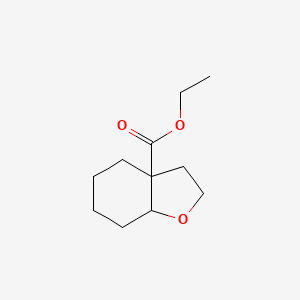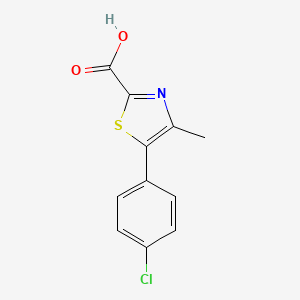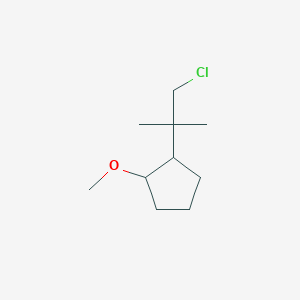![molecular formula C11H15NS B13198869 2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
2-[(Phenylsulfanyl)methyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Phenylsulfanyl)methyl]pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The phenylsulfanyl group attached to the pyrrolidine ring imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)methyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the benzyl chloride, resulting in the formation of the desired product.
Another method involves the use of thiophenol and formaldehyde in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of a thioacetal intermediate, which undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and high yield.
化学反应分析
Types of Reactions
2-[(Phenylsulfanyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, alcohols, bases such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
2-[(Phenylsulfanyl)methyl]pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 2-[(Phenylsulfanyl)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Thiophenol: Contains a phenylsulfanyl group but lacks the pyrrolidine ring.
Benzyl chloride: Contains a benzyl group but lacks the pyrrolidine ring and phenylsulfanyl group.
Uniqueness
2-[(Phenylsulfanyl)methyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the phenylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical and biological applications. The phenylsulfanyl group enhances the compound’s ability to participate in diverse chemical reactions, while the pyrrolidine ring provides a stable and versatile scaffold for further functionalization.
属性
分子式 |
C11H15NS |
|---|---|
分子量 |
193.31 g/mol |
IUPAC 名称 |
2-(phenylsulfanylmethyl)pyrrolidine |
InChI |
InChI=1S/C11H15NS/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2 |
InChI 键 |
PHVDMEQASCADMJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CSC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL](/img/structure/B13198787.png)
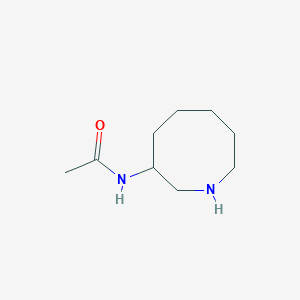
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198790.png)
![1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13198797.png)
